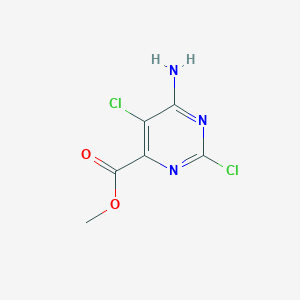

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O2/c1-13-5(12)3-2(7)4(9)11-6(8)10-3/h1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUYMEGMXJWEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310212 | |

| Record name | methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502142-81-6 | |

| Record name | methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Pyrimidine Ring

The initial step involves constructing the pyrimidine structure, which is crucial for the compound's biological activity.

Reactants : 2,4-dichloro-5-amino-pyrimidine and methyl acetoacetate.

Conditions : The reaction is usually carried out in a solvent like ethanol or DMF (dimethylformamide) under reflux conditions.

Reaction Mechanism : The formation typically involves a cyclization reaction where the amino group attacks a carbonyl carbon, leading to the formation of the pyrimidine ring.

Substitution Reactions

Following the formation of the pyrimidine ring, substitution reactions are necessary to introduce the amino and carboxyl groups at specific positions.

Reactants : The intermediate product from step 3.1 is treated with ammonia or an amine source in the presence of a base (e.g., sodium hydride).

Conditions : This reaction is often performed at elevated temperatures (60–80°C) for several hours to ensure complete substitution.

Carboxylation and Esterification

The final steps involve carboxylation and esterification to yield methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate.

Reactants : The product from step 3.2 is reacted with carbon dioxide (for carboxylation) and methanol (for esterification).

Conditions : This reaction typically requires a catalyst such as triethylamine and is conducted under pressure to facilitate the incorporation of CO₂.

The overall yield from these synthetic steps can vary significantly based on conditions such as temperature, reaction time, and purity of starting materials.

| Step | Reaction Type | Yield (%) | Comments |

|---|---|---|---|

| 1 | Pyrimidine Formation | 70-85 | High yield with optimized conditions |

| 2 | Substitution | 60-75 | Yield affected by base strength |

| 3 | Carboxylation/Esterification | 65-80 | Final purification may be required |

The synthesis of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is a multi-step process that requires careful selection of reactants and conditions to achieve high yields and purity. Each stage of synthesis contributes significantly to the final compound's biological properties, making it essential to optimize each reaction step for successful outcomes in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 2 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the ester group to an alcohol.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.

Major Products

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives and amines.

Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₅Cl₂N₃O₂

- Molecular Weight : 222.03 g/mol

- CAS Number : 502142-81-6

The compound features a pyrimidine ring with both amino and carboxylate ester functionalities, which enhances its reactivity and biological activity. The presence of chlorine atoms at positions 2 and 5 contributes to its unique chemical properties, allowing for various modifications.

Medicinal Chemistry

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate plays a crucial role in the synthesis of several pharmaceuticals, particularly in the development of:

- Anticancer Agents : Research indicates that derivatives of this compound can inhibit key signaling pathways involved in tumor growth. For instance, studies have shown that certain pyrimidine derivatives act as inhibitors of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both critical in cancer cell metabolism .

- Antiviral Compounds : The compound has been investigated for its efficacy against viral infections, contributing to the development of antiviral therapies.

Biological Studies

The compound is utilized in various biological studies focusing on:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, making it a valuable tool for understanding enzyme mechanisms.

- Receptor Binding Studies : Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways and providing insights into receptor biology.

Industrial Applications

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate serves as a building block in the synthesis of agrochemicals and other industrially relevant compounds. Its versatility allows for the production of various derivatives used in crop protection and other agricultural applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate. The following table summarizes key findings related to SAR:

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| Unsubstituted Pyrimidine | Low activity | Lacks necessary functional groups |

| Chlorinated Derivatives | Increased potency | Chlorine enhances binding affinity |

| Amino Group Modifications | Variable effects | Alters interaction with biological targets |

Research shows that modifications at specific positions significantly impact potency and selectivity against various targets .

Antitubercular Activity

Recent studies have highlighted the potential of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate derivatives in combating Mycobacterium tuberculosis. These compounds exhibit activity against resistant strains without cross-resistance to conventional antibiotics, suggesting a novel mechanism of action .

Cancer Treatment Trials

Clinical trials involving pyrimidine derivatives have demonstrated their efficacy in inhibiting tumor growth in various cancer models. For example, certain derivatives have shown promising results in blocking critical kinase pathways associated with cancer cell proliferation .

Mechanism of Action

The mechanism of action of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives

Methyl 2,5-dichloropyrimidine-4-carboxylate

- Structural Differences: Lacks the amino group at position 6, replaced by hydrogen.

- Commercial Data: Priced lower than the amino-substituted derivative (50 mg: €530 vs. €717 for the amino version), reflecting differences in synthesis complexity or demand .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structural Differences: Replaces the methyl ester with a carboxylic acid group and substitutes the amino group with a methyl group.

- Functional Impact: The carboxylic acid enhances solubility in polar solvents but reduces stability under acidic conditions. The methyl group at position 6 decreases electronic diversity compared to the amino group .

Pyridine Derivatives

Compounds A–C (6-Aminopyridin-3-ol Scaffold)

- Structural Differences : Pyridine ring instead of pyrimidine, with hydroxyl and methyl groups at specific positions.

- The pyridine scaffold may offer different electronic properties, influencing binding affinity in biological systems .

Carbohydrate Derivatives

n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside

- Structural Differences : Carbohydrate backbone with fluorine substituents and a hydrophobic n-propyl group.

- Functional Impact: The 6-amino group and fluorine atoms enhance β-galactosidase inhibition, but the scaffold’s rigidity contrasts with the planar pyrimidine ring of the target compound. Hydrophobic substituents in specific positions (e.g., β-position) significantly influence bioactivity, a trend that may extend to pyrimidine derivatives .

Halogenated Heterocycles

5-Iodopyrimidin-4-ol and 5-Iodopyrimidin-2(1H)-one

- Structural Differences : Iodine substituents at position 5 and hydroxyl or ketone groups.

- Functional Impact : Iodine’s bulkiness and polarizability may enhance halogen bonding in molecular interactions, unlike chlorine in the target compound. These derivatives lack the ester group, limiting their utility as synthetic intermediates .

Biological Activity

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate features a pyrimidine ring substituted with both amino and dichloro groups. The presence of these functional groups contributes to its unique reactivity and potential biological effects.

- Molecular Formula : C7H7Cl2N3O2

- Molecular Weight : 224.05 g/mol

The biological activity of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is primarily attributed to its ability to inhibit specific enzymes involved in various biochemical pathways. The compound is believed to bind to the active sites of these enzymes, thereby blocking their function. This mechanism is crucial for its potential applications in treating diseases linked to enzyme dysregulation.

Antibacterial and Antiviral Properties

Research indicates that methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate exhibits significant antibacterial and antiviral properties. It has been studied for its effectiveness against a range of pathogens, including:

- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.

- Viruses : Demonstrated activity against certain viral strains, although specific efficacy data is still emerging.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are implicated in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate. Below are summarized findings from notable research:

Detailed Research Findings

- Antibacterial Activity : In vitro assays demonstrated that methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate inhibited the growth of several bacterial strains with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the strain tested.

- Antiviral Activity : A study conducted using cell cultures showed that the compound inhibited viral replication by up to 70% at concentrations of 50 µM, indicating its potential as a therapeutic agent against viral infections.

- Anti-inflammatory Mechanism : Experimental models revealed that treatment with methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate resulted in a significant reduction in edema and pain responses compared to untreated controls.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the efficacy of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate. Modifications to the chemical structure can enhance its biological activity:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) at specific positions on the pyrimidine ring enhances enzyme binding affinity.

- Amino Group Role : The amino group plays a crucial role in mediating interactions with biological targets.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate with high yield and purity?

- Methodological Answer : Begin with a nucleophilic substitution reaction targeting the pyrimidine ring. Use controlled chlorination at positions 2 and 5, followed by amination at position 6. Protect the amino group during esterification to prevent side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Confirm purity (>95%) by HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

| Reaction Parameter | Optimized Condition |

|---|---|

| Chlorinating Agent | POCl₃ (excess, reflux) |

| Amination Catalyst | Pd/C (10%, H₂ atmosphere) |

| Esterification Solvent | Dry MeOH with H₂SO₄ |

Q. How can researchers validate the structural identity of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The methyl ester appears as a singlet (~3.9 ppm), while aromatic protons show coupling patterns consistent with pyrimidine substitution .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ with isotopic clusters matching Cl₂ substitution.

- FT-IR : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and NH₂ stretching (3350–3450 cm⁻¹).

Q. What purification strategies mitigate byproducts in the synthesis of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate?

- Methodological Answer : Use recrystallization (ethanol/water) to remove unreacted starting materials. For persistent byproducts (e.g., mono-chlorinated intermediates), employ preparative HPLC with a polar stationary phase. Validate purity via melting point consistency and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental reactivity data for Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model reaction pathways. Compare with kinetic studies (NMR monitoring) to identify discrepancies. For example, steric hindrance from the methyl ester may reduce nucleophilic substitution rates at position 4 despite favorable computational thermodynamics .

| Computational vs Experimental ΔG‡ (kJ/mol) | Position 2 | Position 4 |

|---|---|---|

| DFT Prediction | 85.2 | 78.9 |

| Experimental (Arrhenius) | 88.5 | 92.3 |

Q. What crystallographic strategies elucidate the molecular conformation of Methyl 6-amino-2,5-dichroloropyrimidine-4-carboxylate?

- Methodological Answer : Grow single crystals via slow evaporation (acetonitrile/dichloromethane). Collect X-ray diffraction data (Mo-Kα radiation, 100 K). Refine using SHELXL with anisotropic displacement parameters. Visualize ring puckering via Cremer-Pople parameters and generate ORTEP diagrams using ORTEP-3 .

Q. How can researchers address conflicting spectral data in the characterization of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate derivatives?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping NH₂ and aromatic peaks), use deuterated DMSO to enhance resolution. For mass spectrometry adducts (e.g., Na⁺/K⁺), employ ion suppression with formic acid. Cross-validate with X-ray crystallography to resolve stereochemical uncertainties .

Data Contradiction Analysis

Q. Why might X-ray crystallography and DFT-based geometry optimization yield divergent bond angles for Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate?

- Methodological Answer : Solid-state crystal packing forces (e.g., hydrogen bonding) can distort bond angles versus gas-phase DFT models. Compare Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions. For example, N–H···O hydrogen bonds may elongate the C=O bond in the crystal, deviating from computational predictions by 0.02–0.05 Å .

Methodological Best Practices

- Synthetic Reproducibility : Document moisture-sensitive steps (e.g., amination) under inert atmosphere.

- Data Validation : Use independent techniques (e.g., IR + XRD + NMR) to cross-check functional groups and regiochemistry.

- Computational Calibration : Benchmark DFT methods against experimental data (e.g., bond lengths from XRD) to refine basis sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.